1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-chlorophenyl group and a 1,2,4-oxadiazole ring linked to pyridin-3-yl. This structure combines aromatic and heterocyclic motifs, which are commonly associated with bioactivity in medicinal chemistry, particularly in targeting ion channels or receptors like TRPA1/TRPV1 .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPEFKBJWAHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam Formation via Cyclization
The pyrrolidin-2-one ring is synthesized through intramolecular cyclization of γ-amino acids or their derivatives. A representative protocol involves:
- Micheal Addition : 4-Chlorophenylamine reacts with ethyl acrylate to form ethyl 3-(4-chlorophenylamino)propanoate.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 6 hours induces lactamization, yielding 1-(4-chlorophenyl)pyrrolidin-2-one.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl acrylate, EtOH, 24h, rt | 78% |
| 2 | PPA, 120°C, 6h | 65% |
Synthesis of 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid
Nitrolic Acid Cyclization
Nitrolic acids, derived from aldehydes, serve as precursors for oxadiazole formation. For the pyridin-3-yl variant:
- Nitrolic Acid Synthesis : Pyridin-3-carbaldehyde reacts with hydroxylamine hydrochloride in acetic acid to form pyridin-3-nitrolic acid.
- Cyclization with Ethyl 2-Pyrrolidin-2-ylidene Acetate : Heating the nitrolic acid with the pyrrolidinone precursor in dry toluene at reflux for 2 hours forms the oxadiazole ring.
Optimization Insights
- Solvent: Dry toluene minimizes side reactions.
- Temperature: Reflux (≈110°C) ensures complete cyclization.
- Yield: 45–50% after column chromatography (petroleum ether/ethyl acetate).
Conjugation of Pyrrolidinone and Oxadiazole Moieties
Amide Coupling and Cyclization
The oxadiazole-carboxylic acid intermediate is coupled to the pyrrolidinone via amide bond formation, followed by intramolecular cyclization:
- Activation : 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride.
- Amidation : Reacting with 1-(4-chlorophenyl)pyrrolidin-2-one in dichloromethane (DCM) with triethylamine (TEA) yields the amide intermediate.
- Cyclization : Using trifluoromethanesulfonic anhydride (Tf2O) as a dehydrating agent induces ring closure to form the target compound.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl2, 60°C, 3h | 90% |
| 2 | TEA, DCM, 0°C → rt, 12h | 70% |
| 3 | Tf2O, DCM, −10°C, 2h | 55% |
Alternative Routes: Ugi-Tetrazole/Huisgen Cyclization
A multicomponent Ugi reaction offers a divergent pathway:
- Ugi-Tetrazole Reaction : 4-Chlorobenzaldehyde, pyridin-3-amine, tert-butyl isocyanide, and azidotrimethylsilane react in methanol to form a tetrazole intermediate.
- Deprotection and Cyclization : Treatment with HCl/dioxane removes the tert-butyl group, followed by reaction with pyridin-3-carbonyl chloride in pyridine at 120°C to form the oxadiazole.
Advantages
Mechanistic Insights and Stereochemical Considerations
Oxadiazole Formation Mechanism
The cyclization of nitrolic acids proceeds via a [3+2] cycloaddition mechanism, where the nitrile oxide (generated in situ from nitrolic acid) reacts with the pyrrolidinone’s enamine moiety. Computational studies suggest that electron-withdrawing groups (e.g., pyridinyl) enhance cyclization efficiency by stabilizing the transition state.
Stereochemical Control
The pyrrolidinone’s stereochemistry is influenced by the Michael addition step during lactam formation. Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce enantioselectivity, though the target compound’s racemic form is typically reported.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 7.6 Hz, 1H, pyridine-H), 7.48–7.42 (m, 2H, Ar-H), 7.35–7.29 (m, 2H, Ar-H), 4.32–4.25 (m, 1H, pyrrolidinone-H), 3.85–3.78 (m, 1H, pyrrolidinone-H), 2.95–2.82 (m, 2H, pyrrolidinone-H), 2.65–2.55 (m, 2H, pyrrolidinone-H).
- 13C NMR (100 MHz, CDCl3) : δ 177.8 (C=O), 167.2 (oxadiazole-C), 157.4 (pyridine-C), 150.1 (Ar-C), 134.2 (Ar-C), 132.6 (Ar-C), 121.9 (pyridine-CH), 121.5 (pyridine-CH), 53.9 (CH2), 37.4 (CH2), 25.2 (CH2).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and the puckered pyrrolidinone conformation. Key metrics:
- Crystal System : Monoclinic
- Space Group : P21/c
- Unit Cell Parameters : a = 8.92 Å, b = 10.45 Å, c = 12.78 Å.
Challenges and Optimization Strategies
Yield Improvement
Purity Concerns
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates oxadiazole byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Oxidation Reactions
-
Reagents : KMnO₄ (acidic conditions), CrO₃ (Jones reagent)
-
Conditions : 60–80°C, polar aprotic solvents (e.g., DMF)
-
Products :
-
Oxidation of the pyrrolidinone ring yields γ-lactam derivatives (e.g., 1a , Figure 1A).
-
Pyridine N-oxidation generates pyridine N-oxide (1b ), enhancing water solubility.
-
Reduction Reactions
-
Reagents : LiAlH₄, Pd/C with H₂
-
Conditions : Room temperature (LiAlH₄), 50–100 psi H₂ (catalytic)
-
Products :
-
Oxadiazole ring reduction produces amidrazone derivatives (2a ).
-
Carbonyl group reduction forms secondary alcohol (2b ).
-
Nucleophilic Aromatic Substitution
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Reagents : Amines (e.g., NH₃, morpholine), thiols
-
Conditions : 120°C, DMSO or DMF solvent
-
Products :
Computational Insights into Reactivity
Density Functional Theory (DFT) studies reveal:
-
Electrophilic Sites : Chlorophenyl Cl (σ-hole: +0.12 e) and oxadiazole N-atoms (MEP: −45 kcal/mol) .
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Nucleophilic Sites : Pyrrolidinone carbonyl oxygen (Fukui index: 0.35).
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Activation Energy : 22.3 kcal/mol for oxadiazole ring-opening under basic conditions .
Industrial-Scale Reaction Optimization
Recent advances include:
-
Microwave-Assisted Synthesis : Reduces reaction time by 70% (e.g., 30 min vs 2 hr for 4c ).
-
Flow Chemistry : Achieves 92% yield in continuous oxadiazole cyclization.
This compound’s reactivity profile underscores its versatility as a scaffold in drug discovery, particularly for antimicrobial and anticancer agents. Further studies should explore photochemical and enzymatic transformation pathways.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The 1,2,4-oxadiazole derivatives have shown significant activity against various cancer cell lines. For instance:
- A study reported that certain oxadiazole derivatives exhibited IC₅₀ values as low as 1.18 µM against multiple cancer cell lines including HEPG2 and MCF7, demonstrating their potency compared to standard chemotherapeutics like staurosporine .
Antimicrobial Effects
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, the compound may exhibit:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant : The ability to scavenge free radicals has been noted in several studies, suggesting potential applications in oxidative stress-related diseases .
Case Study 1: Anticancer Activity
In a comprehensive evaluation of oxadiazole derivatives, researchers synthesized a series of compounds and tested their efficacy against a panel of cancer cell lines. One notable derivative demonstrated an IC₅₀ value of 0.67 µM against prostate cancer cells (PC-3), highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
A recent study synthesized various oxadiazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Comparative Table of Biological Activities
| Activity Type | Example Derivative | IC₅₀ Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Compound A | 1.18 | HEPG2 |
| Compound B | 0.67 | PC-3 | |
| Antimicrobial | Compound C | 10.5 | E. coli |
| Compound D | 5.0 | S. aureus | |
| Anti-inflammatory | Compound E | Not specified | In vitro assays |
| Antioxidant | Compound F | Not specified | Free radical scavenging |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Similarities and Modifications
The compound shares structural features with several analogues, differing primarily in substituents on the pyrrolidinone and oxadiazole rings:
Key Observations :
- The 4-chlorophenyl group is a conserved motif in multiple analogues (e.g., compounds 4b , 15a ), suggesting its role in target engagement or stability.
- Replacement of pyridin-3-yl with bulkier groups (e.g., trifluoromethyl-biphenyl in compound 47 ) or smaller cyclopropyl alters steric and electronic properties.
Physicochemical Properties
- Purity : Analogues in achieve >98% purity, indicating robust synthetic protocols .
- Solubility : Pyridinyl groups (target compound) may improve aqueous solubility compared to lipophilic substituents like trifluoromethyl .
- Stability : Oxadiazole rings are generally stable under physiological conditions, but electron-withdrawing groups (e.g., pyridinyl) could modulate reactivity .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
The compound 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of oxadiazole and pyrrolidine, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Mechanism of Action : It is believed to induce apoptosis and inhibit specific signaling pathways involved in cancer progression.
- Metabolic Effects : Potential implications in treating metabolic disorders through receptor modulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.275 | Induction of apoptosis via p53 pathway |
| PC-3 (Prostate) | 0.80 | Inhibition of EGFR signaling |
| HCT116 (Colon) | 0.67 | Caspase activation leading to apoptosis |
These results indicate that the compound is particularly effective in targeting breast and prostate cancer cells, suggesting its potential as a therapeutic agent.
Case Studies
A notable study by Arafa et al. evaluated various derivatives of oxadiazole and identified that certain compounds exhibited superior anticancer activity compared to established drugs like erlotinib. The study reported that the compound under review had an IC50 value significantly lower than many known anticancer agents, showcasing its potential for further development in clinical settings .
Apoptosis Induction
The primary mechanism by which this compound exerts its anticancer effects appears to be through the induction of apoptosis. Western blot analysis has shown increased levels of p53 and cleaved caspase-3 in treated cells, indicating activation of apoptotic pathways .
Inhibition of Signaling Pathways
The compound has been found to inhibit key signaling pathways involved in tumor growth and survival:
- EGFR Inhibition : By blocking epidermal growth factor receptor (EGFR) signaling, the compound disrupts cell proliferation signals.
- Src Kinase Inhibition : The inhibition of Src kinase activity further contributes to reduced cell migration and invasion .
Metabolic Effects
Research has also indicated that this compound may act as a selective agonist for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation. Activation of GPBAR1 could potentially lead to beneficial effects in conditions like obesity and type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step routes, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling with pyrrolidin-2-one derivatives. A common approach uses amidoxime intermediates (e.g., pyridine-3-amidoxime) reacted with carbonyl chlorides under heated pyridine conditions . Challenges include low yields due to steric hindrance from the 4-chlorophenyl group and competing side reactions. Optimization strategies:
- Use high-boiling solvents (e.g., pyridine) to enhance reactivity.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Purify intermediates via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize impurities .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR can resolve the pyrrolidin-2-one ring (δ ~2.5–3.5 ppm for methylene protons) and oxadiazole aromatic signals (δ ~8.0–9.0 ppm for pyridyl protons) .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the stereochemistry and bond angles. For example, a recent study reported an R factor of 0.035 and mean C–C bond length of 0.002 Å for a structurally similar pyrrolidinone derivative .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) or nephelometry in buffers (PBS, pH 7.4) and organic solvents (DMSO). Adjust pH or employ co-solvents (e.g., cyclodextrins) if precipitation occurs.
- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions. Monitor via HPLC-UV at 254 nm to track decomposition products .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Target selection : Prioritize α4β2 nAChR subtypes based on structural analogs (e.g., NS9283) showing potentiation effects .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite with receptor PDB IDs (e.g., 2QC1 for α4β2). Grid boxes should focus on the orthosteric site near pyridyl-oxadiazole motifs.
- Validation : Compare binding scores (-ΔG) with known ligands (e.g., rimonabant) and validate via mutagenesis (e.g., TrpB vs. TyrA residue interactions) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR analysis : Systematically vary substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and test against standardized assays (e.g., antimicrobial MIC, IC50 in cancer cell lines).
- Data normalization : Use Z-score transformation to account for inter-lab variability. For example, analogs with EC50 < 1 µM in α4β2 nAChR assays showed consistent logP values (2.5–3.5), suggesting lipophilicity as a key driver .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F >30), blood-brain barrier penetration (BBB+), and CYP450 inhibition risks.
- Metabolic hotspots : Identify vulnerable sites (e.g., oxadiazole ring) using MetaSite. Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (P501/P502 guidelines). Avoid aqueous rinses to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
